Triamcinolone furetonide Triamcinolone furetonide
Brand Name: Vulcanchem
CAS No.: 4989-94-0
VCID: VC3776250
InChI: InChI=1S/C33H35FO8/c1-29(2)41-27-15-22-21-10-9-19-14-20(35)11-12-30(19,3)32(21,34)25(36)16-31(22,4)33(27,42-29)26(37)17-39-28(38)24-13-18-7-5-6-8-23(18)40-24/h5-8,11-14,21-22,25,27,36H,9-10,15-17H2,1-4H3/t21-,22-,25-,27+,30-,31-,32-,33+/m0/s1
SMILES: CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)COC(=O)C6=CC7=CC=CC=C7O6)C)O)F)C)C
Molecular Formula: C33H35FO8
Molecular Weight: 578.6 g/mol

Triamcinolone furetonide

CAS No.: 4989-94-0

Cat. No.: VC3776250

Molecular Formula: C33H35FO8

Molecular Weight: 578.6 g/mol

* For research use only. Not for human or veterinary use.

Triamcinolone furetonide - 4989-94-0

Specification

CAS No. 4989-94-0
Molecular Formula C33H35FO8
Molecular Weight 578.6 g/mol
IUPAC Name [2-[(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 1-benzofuran-2-carboxylate
Standard InChI InChI=1S/C33H35FO8/c1-29(2)41-27-15-22-21-10-9-19-14-20(35)11-12-30(19,3)32(21,34)25(36)16-31(22,4)33(27,42-29)26(37)17-39-28(38)24-13-18-7-5-6-8-23(18)40-24/h5-8,11-14,21-22,25,27,36H,9-10,15-17H2,1-4H3/t21-,22-,25-,27+,30-,31-,32-,33+/m0/s1
Standard InChI Key OSWKQSQWSQSPQH-GNFRAIDCSA-N
Isomeric SMILES C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)COC(=O)C5=CC6=CC=CC=C6O5)CCC7=CC(=O)C=C[C@@]73C)F)O
SMILES CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)COC(=O)C6=CC7=CC=CC=C7O6)C)O)F)C)C
Canonical SMILES CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)COC(=O)C6=CC7=CC=CC=C7O6)C)O)F)C)C

Introduction

Triamcinolone DerivativeNotable Characteristics
Triamcinolone acetonideMost widely used, effective in topical formulations
Triamcinolone hexacetonideLonger-acting, commonly used in intra-articular injections
Triamcinolone diacetateIntermediate-acting formulation
Triamcinolone furetonideFluorinated derivative with distinct structural features
Triamcinolone benetonideAnother specialized derivative in the family

This classification positions triamcinolone furetonide as one of several specialized derivatives that have been developed to potentially offer specific pharmacological advantages .

Pharmacological Properties and Mechanism of Action

General Mechanism of Corticosteroid Action

As a triamcinolone derivative, the furetonide variant likely shares the fundamental mechanism of action characteristic of glucocorticoids. Triamcinolone compounds exert their anti-inflammatory and immunomodulatory effects through multiple pathways:

  • Inhibition of phospholipase A2 on cell membranes, preventing the breakdown of lysosomal membranes of leukocytes

  • Prevention of arachidonic acid formation

  • Decreased expression of cyclooxygenase and lipoxygenase

  • Inhibition of prostaglandin and leukotriene synthesis

  • Inhibition of nuclear factor kappa-B, reducing production of pro-inflammatory signals such as interleukin-6, interleukin-8, and monocyte chemoattractant protein-1

These mechanisms collectively result in anti-inflammatory activity via reversal of vascular dilation, reduction of vascular permeability, and prevention of macrophage and leukocyte migration to sites of inflammation .

Administration RoutePotential Applications
TopicalInflammatory dermatoses, psoriasis, eczema
Intra-articularArthritis, bursitis, synovitis
IntralesionalAlopecia areata, keloids, lupus erythematosus
OralSystemic inflammatory conditions
InhalationRespiratory inflammatory conditions

The specific bioavailability, distribution, and efficacy of triamcinolone furetonide through these various administration routes would need to be established through dedicated pharmacokinetic studies .

Pharmacokinetic Considerations

Absorption and Distribution Properties

  • Absorption: For oral formulations of triamcinolone, peak plasma concentrations are typically reached within 1-2 hours

  • Distribution: Other triamcinolone derivatives typically have apparent volumes of distribution ranging from approximately 100-120L

  • Protein binding: Most triamcinolone derivatives are bound to corticosteroid-binding globulin or serum albumin, with binding percentages typically around 68% for triamcinolone acetonide

The specific pharmacokinetic parameters of triamcinolone furetonide would require dedicated studies to accurately characterize.

Market Analysis and Development Status

Current Market Position

Triamcinolone furetonide is recognized as one of several types of fluorinated triamcinolone derivatives in pharmaceutical markets globally. The fluorine triamcinolone market encompasses several derivatives including acetonide, benetonide, furetonide, hexacetonide, and diacetate, each with specific applications and market niches .

Factors influencing the broader fluorinated triamcinolone market include:

  • Increasing incidence of fungal skin infections such as eczema

  • Rising geriatric population with greater susceptibility to inflammatory conditions

  • Growing prevalence of arthritis globally

  • Potential limitations due to side effects associated with triamcinolone compounds

  • Ongoing research and development investments in improved formulations

Regional Market Distribution

The global fluorine triamcinolone market, which includes triamcinolone furetonide, has significant geographical distribution across:

  • North America (U.S., Canada, Mexico)

  • Europe (Germany, UK, France, Italy, Spain, and rest of Europe)

  • Asia-Pacific (Japan, China, India, Australia, South Korea, and rest of Asia-Pacific)

  • LAMEA (Brazil, Saudi Arabia, South Africa, and rest of LAMEA)

The specific market share and positioning of triamcinolone furetonide within this broader market landscape would require more detailed market analysis data.

Specific toxicological data for triamcinolone furetonide is not extensively documented in the available literature. For reference, other triamcinolone derivatives such as triamcinolone acetonide demonstrate the following toxicological parameters:

ParameterValueSpecies
Subcutaneous LD5013,100 μg/kgRats
Subcutaneous LD50132 mg/kgMice
Oral LD501451 mg/kgRats
Oral LD502168 mg/kgMice
Intraperitoneal LD50105 mg/kgMice

Overdose management for triamcinolone derivatives typically involves supportive therapy and potentially mifepristone administration for its antiglucocorticoid activity . Specific toxicological studies for triamcinolone furetonide would be necessary to establish its precise safety margin.

Research Status and Future Perspectives

Current Research Gaps

Several research gaps exist regarding triamcinolone furetonide:

  • Comprehensive pharmacokinetic characterization

  • Comparative efficacy against other triamcinolone derivatives

  • Specific therapeutic indications and optimal dosing regimens

  • Long-term safety profile and risk assessment

  • Novel formulation approaches to potentially enhance delivery and efficacy

Future Research Directions

The advancement of triamcinolone furetonide research may focus on:

  • Development of innovative drug delivery systems to improve bioavailability and target specificity

  • Comparative clinical trials against established triamcinolone derivatives

  • Exploration of potential applications in emerging therapeutic areas

  • Investigation of synergistic combinations with other therapeutic agents

  • Refinement of manufacturing processes to enhance purity and reduce production costs

These research directions align with broader industry trends toward enhancing the efficacy, safety, and cost-effectiveness of established glucocorticoid compounds through modification and reformulation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator